molecular formula C17H21NO B4727396 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine CAS No. 355815-54-2

2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Cat. No.: B4727396
CAS No.: 355815-54-2
M. Wt: 255.35 g/mol
InChI Key: SOUNTTFFXCUUPD-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methylbenzyl group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with 3-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 50-60°C).

    Reducing Agent: Sodium borohydride or lithium aluminum hydride are commonly used to reduce the intermediate imine to the final amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary amines or alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methylbenzyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:

    Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)ethanamine: Lacks the methylbenzyl group, resulting in different chemical and biological properties.

    N-(3-methylbenzyl)ethanamine: Lacks the methoxy group, affecting its reactivity and interactions.

    3-methoxyphenyl-N-methylbenzylamine: Similar structure but with variations in the substitution pattern.

Uniqueness

2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is unique due to the presence of both the methoxy and methylbenzyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-5-3-7-16(11-14)13-18-10-9-15-6-4-8-17(12-15)19-2/h3-8,11-12,18H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUNTTFFXCUUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366322
Record name 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-54-2
Record name 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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